molecular formula C20H41NO3 B043509 C2 Dihydroceramide CAS No. 13031-64-6

C2 Dihydroceramide

Cat. No.: B043509
CAS No.: 13031-64-6
M. Wt: 343.5 g/mol
InChI Key: CRJGESKKUOMBCT-VQTJNVASSA-N
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Description

Mechanism of Action

Target of Action

C2 Dihydroceramide, also known as N-acetylsphinganine, primarily targets the ABCA1-mediated cholesterol efflux to apolipoprotein A-I (apoA-I) without causing cytotoxicity . It is a type of sphingolipid that was once regarded as biologically inactive .

Mode of Action

This compound interacts with its targets by enhancing the ABCA1-mediated cholesterol efflux to apoA-I . This interaction results in changes in cholesterol levels in the body, which can have significant effects on various biological processes.

Biochemical Pathways

This compound is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . The final step of the de novo synthesis pathway is the linkage of one of a variety of fatty acids to sphinganine by (dihydro)ceramide synthase (CerS) to produce dihydroceramide . Six different CerS enzymes can catalyze the reduction of dihydroceramide to ceramide, depending on the length of the fatty acid chain bound to sphinganine .

Pharmacokinetics

It is known that dihydroceramides accumulate to a far greater extent in tissues than previously thought .

Result of Action

The action of this compound results in various biological processes distinct from those involving ceramides. These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, systemic hypoxia and oxidative stress inhibit DES1, causing dihydroceramide to accumulate in cells . This accumulation is thought to inhibit cell cycle progression as part of the general response to hypoxia .

Biochemical Analysis

Biochemical Properties

C2 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with ceramide synthase (CerS), giving rise to dihydroceramide with varying acyl chain lengths . It is then converted into ceramides with the addition of a double bond . The double bond that distinguishes dihydroceramides from ceramides markedly alters the biophysical properties of the molecules, modifying their elastic properties and packing behavior .

Cellular Effects

This compound has been found to be involved in various cellular processes including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits DES1 activity and elevates dihydroceramide and dihydrosphingosine levels, leading to cellular stress, autophagy, and early apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, short-chain C2 dihydroceramides have been found to induce the formation of autophagosomes . Subsequent studies involving other pharmacological inhibitors to reduce DES1 activity further support a role for these unique sphingolipids in autophagy induction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, alteration of ceramide signaling may contribute to the pathophysiology of diabetic cardiomyopathy . In another in vitro study, ceramide (C2:0) has been shown to reduce high glucose-induced myocyte dysfunction, increase calcium influx, and improve smooth muscle contraction .

Metabolic Pathways

This compound is involved in the de novo sphingolipid biosynthesis pathway . It interacts with ceramide synthase (CerS) to give rise to dihydroceramide . This is then converted into ceramides with the addition of a double bond .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the C2 domain of the molecule under normal conditions . Both the N- and C-terminus of this compound are essential for its cytosol-plasma membrane translocation in response to salt stress .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum (ER), where it is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is then transported to the Golgi apparatus, where it serves as a substrate for the generation of more complex sphingolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetylsphinganine can be synthesized through the acetylation of sphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the amino group without affecting the hydroxyl groups .

Industrial Production Methods

Industrial production of N-acetylsphinganine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-acetylsphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetylsphinganine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-acylsphinganine: A ceramide consisting of sphinganine with different acyl groups.

    N-acetylsphingosine: An oxidized form of N-acetylsphinganine.

    3-O-acetylsphingosine: Another acetyl derivative of sphingosine

Uniqueness

N-acetylsphinganine is unique due to its specific acetylation, which influences its biological activity and interactions with cellular components. Its role in modulating sphingolipid metabolism and signaling pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGESKKUOMBCT-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156452
Record name N-Acetyl dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-64-6
Record name N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl dihydrosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL DIHYDROSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As shown below, the ester and ketone groups in an ester of 2-acetamino-3-oxooctadecanoic acid are reduced in the presence of lithium aluminium hydride (referred to as LAH) to obtain a racemate of 2-acetaminooctadecane-1,3-diol, as follows: ##STR7##
[Compound]
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[Compound]
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ester
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2-acetamino-3-oxooctadecanoic acid
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C2 Dihydroceramide
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C2 Dihydroceramide
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C2 Dihydroceramide
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C2 Dihydroceramide
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C2 Dihydroceramide
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C2 Dihydroceramide
Customer
Q & A

Q1: What is N-acetylsphinganine (C2-dihydroceramide)?

A1: N-acetylsphinganine, also known as C2-dihydroceramide, is a cell-permeable dihydroceramide analog. It is often used as a negative control in experiments studying the biological effects of ceramide. [, , , , , , , , , ]

Q2: How does C2-dihydroceramide differ from C2-ceramide?

A2: C2-dihydroceramide lacks the 4,5-trans double bond present in the sphingosine backbone of C2-ceramide. This structural difference significantly impacts its biological activity, rendering it largely inactive compared to C2-ceramide. [, , , , , ]

Q3: Does C2-dihydroceramide have any biological effects?

A3: While generally considered inactive, C2-dihydroceramide has been reported to show some biological activity at higher concentrations compared to C2-ceramide. For instance, it can induce a small degree of membrane leakage at a high ceramide-to-lipid ratio. []

Q4: Why is C2-dihydroceramide used as a negative control for C2-ceramide?

A4: Due to its structural similarity to C2-ceramide but significantly lower biological activity, C2-dihydroceramide serves as an ideal negative control in experiments. This allows researchers to discern if the observed effects are specifically due to C2-ceramide's mechanism of action or related to non-specific effects. [, , , , , , , , , ]

Q5: What is the molecular formula and weight of N-acetylsphinganine?

A5: The molecular formula of N-acetylsphinganine is C20H41NO3. Its molecular weight is 343.55 g/mol.

Q6: Is there any spectroscopic data available for N-acetylsphinganine?

A6: Yes, mass spectrometry data is available for various deuterium-labeled forms of bis-O-trimethylsilyl-N-acetylsphinganine. []

Q7: Does C2-dihydroceramide possess any catalytic properties?

A7: Based on the available research, C2-dihydroceramide does not appear to exhibit any inherent catalytic properties. Its primary use in these studies is as a negative control molecule in cell signaling and apoptosis research.

Q8: How does the lack of the 4,5-trans double bond affect the activity of C2-dihydroceramide?

A10: The 4,5-trans double bond in C2-ceramide is crucial for its biological activity. C2-dihydroceramide, lacking this double bond, shows significantly reduced or absent activity in various cellular processes like apoptosis, nitric oxide production, and modulation of calcium channels. [, , , , , , , , , ]

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